1-Deoxy-1-morpholino-D-fructose
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Overview
Description
1-Deoxy-1-morpholino-D-fructose is a synthetic compound with the molecular formula C10H19NO6 and a molecular weight of 249.26 g/mol . It is an analog of the 1-desoxy-1-amino-fructose radical found in glycated proteins . This compound is primarily used in biochemical research, particularly in the development of glycation assays .
Preparation Methods
1-Deoxy-1-morpholino-D-fructose can be synthesized through various synthetic routes. One common method involves the reaction of D-fructose with morpholine under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity .
Chemical Reactions Analysis
1-Deoxy-1-morpholino-D-fructose undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Deoxy-1-morpholino-D-fructose has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Deoxy-1-morpholino-D-fructose involves its interaction with glycated proteins. It acts as an analog of the 1-desoxy-1-amino-fructose radical, which is involved in glycation reactions . The compound interacts with specific molecular targets and pathways related to glycosylation, influencing the formation and function of glycated proteins .
Comparison with Similar Compounds
1-Deoxy-1-morpholino-D-fructose can be compared with other similar compounds, such as:
1-Deoxy-1-amino-D-fructose: Another analog involved in glycation reactions.
1-Deoxy-1-thio-D-fructose: A sulfur-containing analog with similar biochemical properties.
The uniqueness of this compound lies in its specific interaction with glycated proteins and its application in glycation assays .
Properties
IUPAC Name |
(3S,4S,5R)-5-(hydroxymethyl)-2-(morpholin-4-ylmethyl)oxolane-2,3,4-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6/c12-5-7-8(13)9(14)10(15,17-7)6-11-1-3-16-4-2-11/h7-9,12-15H,1-6H2/t7-,8-,9+,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFIJUJCAJBJLB-HNJRMYHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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